

Technical Guide: Synthesis and Characterization of 4-Chloro-DL-Homophenylalanine

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Compound of Interest

Compound Name: 4-CHLORO-DL-HOMOPHENYLALANINE
CAS No.: 225233-78-3
Cat. No.: B3040664

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Executive Summary & Strategic Context

4-Chloro-DL-homophenylalanine (CAS: 225233-78-3) is a non-proteinogenic

-amino acid.^[1] Structurally, it is the higher homolog of 4-chlorophenylalanine (PCPA), possessing an additional methylene (

) unit in the side chain.^[1] This "homo" modification alters the spatial orientation of the aromatic ring, making it a critical probe for exploring the depth of hydrophobic pockets in enzymes such as Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).^[1]

Unlike its

-amino acid analog Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), which targets GABA receptors, 4-chloro-homophenylalanine retains the

-amino acid skeleton essential for peptidomimetic incorporation.^[1] This guide details the robust chemical synthesis of the racemic mixture (DL) via the Diethyl Acetamidomalonate (DEAM) route, a self-validating protocol favored for its scalability and crystalline intermediates.^[1]

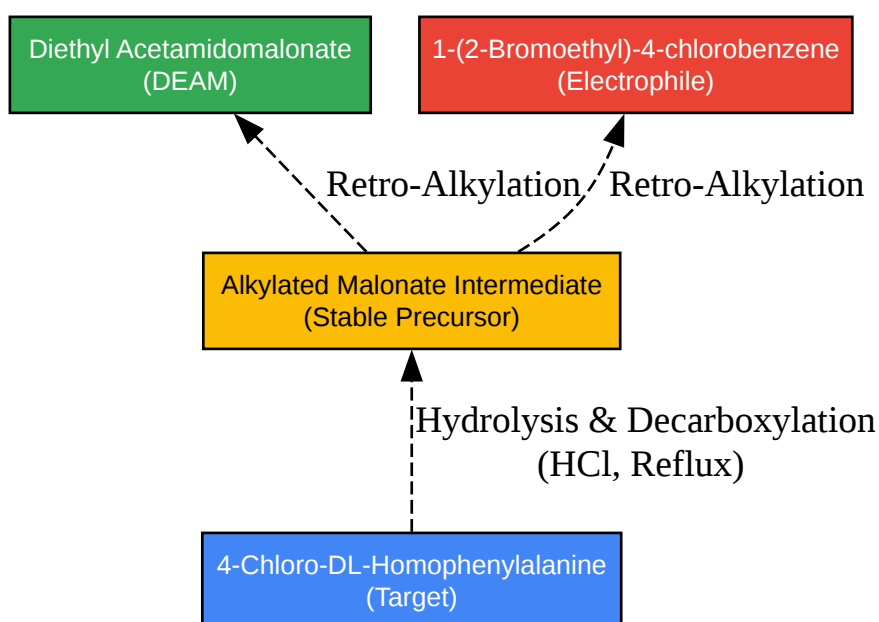
Retrosynthetic Analysis

The most reliable disconnection for

-amino acids with unique side chains is the Sørensen Amino Acid Synthesis, utilizing diethyl acetamidomalonate as a glycine equivalent.[1]

Logic Flow:

- Target: **4-Chloro-DL-homophenylalanine**.
- Disconnection: C
–C
bond (relative to the amino acid core) or C
–C
(relative to the phenyl ring).[1]
- Synthons: An electrophilic 4-chlorophenethyl halide and a nucleophilic glycine equivalent.[1]
- Reagents: 1-(2-Bromoethyl)-4-chlorobenzene (Electrophile) + Diethyl Acetamidomalonate (Nucleophile).



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Figure 1: Retrosynthetic disconnection showing the convergence of DEAM and the phenethyl halide.

Detailed Synthetic Protocol

Methodology: Alkylation of Diethyl Acetamidomalonate followed by Acid Hydrolysis.[2]

Reagents and Materials

Component	CAS No.[1][3]	Role	Equiv.	Notes
Diethyl acetamidomalonate	1068-90-2	Nucleophile	1.0	Hygroscopic; dry before use.[1]
1-(2-Bromoethyl)-4-chlorobenzene	6529-53-9	Electrophile	1.1	Also known as 4-chlorophenethyl bromide.[1][4]
Sodium Ethoxide (NaOEt)	141-52-6	Base	1.2	Prepare fresh or use 21% wt solution in EtOH. [1]
Ethanol (Absolute)	64-17-5	Solvent	-	Must be anhydrous to prevent ester hydrolysis.[1]
Hydrochloric Acid (6N)	7647-01-0	Hydrolysis	Excess	For decarboxylation. [1]

Step-by-Step Procedure

Phase 1: Enolate Formation & Alkylation

Objective: Create the C-C bond between the amino acid core and the side chain.

- Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel. Flame-dry the apparatus under nitrogen flow.
- Solvent Prep: Charge the flask with anhydrous ethanol (10 mL per gram of DEAM).
- Base Addition: Add Sodium Ethoxide (1.2 equiv). Stir until fully dissolved.
 - Mechanistic Insight: NaOEt deprotonates the α -carbon of DEAM (CH_2), generating a resonance-stabilized enolate.^[1]
- Nucleophile Addition: Add Diethyl Acetamidomalonate (1.0 equiv) in one portion. The solution may turn slightly yellow.^[1] Stir at ambient temperature for 30 minutes to ensure complete enolate formation.
- Electrophile Addition: Add 1-(2-Bromoethyl)-4-chlorobenzene (1.1 equiv) dropwise via the addition funnel over 20 minutes.
 - Control Point: The reaction is exothermic.^{[1][5]} Monitor internal temperature; do not exceed 40°C during addition to prevent polymerization of side products.^[1]
- Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.
 - Validation: Monitor by TLC (SiO₂, EtOAc/Hexane 1:3).^[1] The limiting reagent (DEAM) spot should disappear.^[1]
- Workup: Cool to room temperature. Filter off the precipitated Sodium Bromide (NaBr).^[1] Concentrate the filtrate in vacuo to yield the crude alkylated intermediate (diethyl 2-acetamido-2-(4-chlorophenethyl)malonate).

Phase 2: Hydrolysis and Decarboxylation

Objective: Remove protecting groups and the redundant carboxyl group.

- Hydrolysis: Suspend the crude intermediate in 6N HCl (10 mL per gram of intermediate).
- Reflux: Heat to vigorous reflux (100–110°C) for 12–18 hours.

- Observation: The solid intermediate will gradually dissolve, and gas evolution will be observed (bubbler required).[1]
- Causality: The acetyl group is cleaved to acetic acid, ethyl esters hydrolyze to free acids, and the gem-dicarboxylic acid spontaneously decarboxylates under heat.[1]
- Clarification: If insoluble dark particulates remain (polymerized impurities), filter the hot solution through a celite pad.[1]

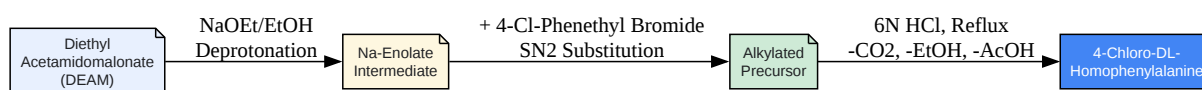
Phase 3: Isolation and Purification

Objective: Isolate the zwitterionic amino acid.

- Concentration: Evaporate the HCl solution to dryness under reduced pressure to obtain the amino acid hydrochloride salt.
- Neutralization: Dissolve the residue in a minimum volume of water.[1] Adjust pH to the isoelectric point (pI) (approx. pH 5.5–6.[1][2]0) using 25% ammonia solution or 1N NaOH.[1]
- Crystallization: The free amino acid, **4-Chloro-DL-homophenylalanine**, will precipitate as a white solid.[1]
- Recrystallization: Recrystallize from Water/Ethanol (1:1) to remove trace inorganic salts.[1]
- Drying: Dry in a vacuum oven at 50°C over

Reaction Pathway Visualization

The following diagram illustrates the transformation of molecular geometry and functional groups throughout the protocol.



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Figure 2: Reaction pathway from DEAM to the final amino acid.[1]

Characterization & Quality Control

To ensure scientific integrity, the synthesized product must be validated against the following criteria.

Analytical Expectations

Test	Expected Result	Interpretation
Appearance	White crystalline powder	Colored impurities suggest incomplete decarboxylation or oxidation.[1]
Melting Point	> 200°C (Decomp.)[6]	Typical of zwitterionic amino acids.[1]
¹ H NMR (D ₂ O/DCI)	~7.3 (4H, Ar-H)	Confirms para-chloro substitution pattern.[1]
¹ H NMR (Aliphatic)	Multiplets at 2.0–2.7 ppm	Represents the homophenyl linker (distinct from single of Phe).[1]
Mass Spec (ESI)		Consistent with formula

Troubleshooting Matrix[1]

- Low Yield in Alkylation: Often caused by moisture in Ethanol. Solution: Use freshly distilled absolute ethanol and store NaOEt under argon.[1]
- Oily Product after Hydrolysis: Incomplete decarboxylation.[1] Solution: Extend reflux time or increase HCl concentration to 12N for the first 2 hours.

- Insolubility: The product is moderately lipophilic due to the chloro-phenyl ring.[1] Solution: Use hot water/ethanol mixtures for recrystallization rather than pure water.[1]

Applications in Drug Discovery

4-Chloro-DL-homophenylalanine serves as a vital tool in:

- Peptidomimetics: Extending the side chain length to probe the "S1" or "S1'" hydrophobic pockets of proteases (e.g., ACE, Renin).[1]
- Metabolic Stability: The para-chloro substituent blocks metabolic hydroxylation at the 4-position, increasing the half-life of peptides containing this residue.[1]
- Crystallography: The chlorine atom provides an anomalous scattering signal, aiding in the X-ray structure determination of peptide-protein complexes.[1]

References

- Diethyl Acetamidomalonate (Reagent Data): Sigma-Aldrich.[1] Diethyl acetamidomalonate 98%. CAS 1068-90-2.[1] [Link](#)[1]
- Starting Material (Electrophile): PubChem. 1-(2-Bromoethyl)-4-chlorobenzene.[1] CAS 6529-53-9.[1][4][7][8] [Link](#)[1]
- Target Molecule Data: BLD Pharm. **4-Chloro-DL-homophenylalanine**.[1] CAS 225233-78-3.[1] [Link](#)
- General Synthesis Methodology: Organic Syntheses, Coll. Vol. 2, p. 25 (1943); Vol. 10, p. 40 (1930).[1] (Classic DEAM alkylation protocols adapted for homophenylalanine derivatives). [1]
- Enzymatic Comparison: Ahmad, A. et al. "L-homophenylalanine Production by Reductive Amination." [1] ResearchGate.[1] [Link](#)

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